3-[(4-Methoxyphenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-12-7-5-11(6-8-12)16-21(18,19)13-4-2-3-10(9-13)14(15)17/h2-9,16H,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIWJPVEELYJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Chlorosulfonic acid (ClSO₃H) is the primary reagent for this reaction, often used in slight excess (1.2–1.5 equivalents) to ensure complete conversion. The reaction is conducted at elevated temperatures (70–90°C) under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate. For example, 3-nitrobenzoic acid is dissolved in chlorosulfonic acid and stirred for 4–6 hours, yielding 3-nitrobenzenesulfonyl chloride as a key intermediate.
Solvent and Temperature Optimization
While chlorosulfonation is typically solvent-free, some protocols use dichloromethane (DCM) or carbon tetrachloride to moderate reactivity. Microwave-assisted methods have also been explored, reducing reaction times from hours to minutes. For instance, microwave irradiation at 100°C for 15 minutes achieved 85% conversion in one study.
Sulfonamide Formation with 4-Methoxyaniline
The sulfonyl chloride intermediate is subsequently reacted with 4-methoxyaniline to form the sulfonamide moiety. This step requires careful control of stoichiometry and pH to avoid side reactions.
Amination Protocol
A 1:1 molar ratio of sulfonyl chloride to 4-methoxyaniline is standard, with triethylamine (TEA) or pyridine added to scavenge HCl generated during the reaction. The reaction proceeds in tetrahydrofuran (THF) or DCM at 0–5°C to minimize thermal degradation. After 2–4 hours, the crude product is washed with dilute HCl to remove unreacted aniline, yielding 3-nitro-N-(4-methoxyphenyl)benzenesulfonamide.
Catalytic Enhancements
Recent studies demonstrate that DMAP (4-dimethylaminopyridine) enhances reaction rates by stabilizing the transition state. For example, adding 5 mol% DMAP reduced the reaction time to 1 hour with a 92% yield.
Carboxamide Coupling Strategies
The final step involves coupling the sulfonamide intermediate with a benzoyl group to form the target benzamide. This is typically achieved via carbodiimide-mediated coupling or uranium-based reagents.
Carbodiimide-Mediated Coupling
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are widely used in DMF or DCM. A representative protocol involves reacting 3-nitro-N-(4-methoxyphenyl)benzenesulfonamide with benzoic acid (1.2 equivalents) in the presence of EDC (1.5 equivalents) and HOBt (1 equivalent) at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol, achieving 75–80% yields.
Uranium Reagents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) offers higher efficiency in challenging couplings. A 2023 study reported using HATU (1.1 equivalents) with DIPEA (N,N-diisopropylethylamine) in DMF, achieving 88% yield under nitrogen atmosphere.
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined one-pot method combines chlorosulfonation, amination, and coupling in sequential steps without intermediate isolation. This approach reduces purification losses but requires precise control of reaction conditions. For instance, a 2024 protocol achieved 68% overall yield using a single reactor.
Enzymatic Catalysis
Pilot studies explore lipase-catalyzed amidation in non-aqueous media. Candida antarctica lipase B (CAL-B) demonstrated 45% conversion in tert-butanol at 40°C, offering a greener alternative.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for removing unreacted starting materials. HPLC with C18 columns and acetonitrile/water mobile phases ensures >98% purity for pharmacological studies.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, SO₂NH), 7.85–7.45 (m, 4H, aromatic), 6.90 (d, 2H, OCH₃-C₆H₄), 3.75 (s, 3H, OCH₃).
-
IR : 1670 cm⁻¹ (C=O stretch), 1320–1140 cm⁻¹ (S=O asym/sym).
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Byproduct Formation
Over-sulfonation during chlorosulfonation can generate disulfonyl chlorides. This is mitigated by using controlled stoichiometry (1.2 eq ClSO₃H) and incremental reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of h-NTPDases, preventing the hydrolysis of nucleoside triphosphates . This inhibition can modulate various biological pathways, including those involved in thrombosis, diabetes, inflammation, and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key analogues of 3-[(4-Methoxyphenyl)sulfamoyl]benzamide include sulfamoyl benzamides with variations in substituents (Table 1). These modifications significantly alter melting points, solubility, and biological activity.
Table 1: Structural Analogues and Physical Properties
Notes:
- The 4-methoxy group enhances solubility in polar solvents compared to methyl or chloro substituents .
- Fluorination (e.g., 3,5-bis(fluoranyl) derivative) increases molecular weight and may improve metabolic stability .
Enzyme Inhibition
- h-NTPDases Inhibition: Analogues like N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) exhibit sub-micromolar IC₅₀ values against h-NTPDases2, suggesting that bulky substituents (e.g., morpholino) enhance target affinity .
- SIRT2 Inhibition : 3-(N-(4-Bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide (1a) shows moderate SIRT2 inhibition, but N-methylation of the benzamide nitrogen increases potency by ~10-fold, highlighting the role of hydrophobic interactions in the enzyme’s binding pocket .
- ROMK Inhibition : 3-Sulfamoylbenzamide derivatives (e.g., compound 4) inhibit renal outer medullary potassium (ROMK) channels without affecting rat isoforms, indicating species-specific interactions .
Q & A
Basic: What are the standard synthetic routes for 3-[(4-Methoxyphenyl)sulfamoyl]benzamide, and how is its purity validated?
The synthesis typically involves sequential functionalization:
- Step 1 : Formation of the sulfamoyl group via reaction of 4-methoxyphenylamine with chlorosulfonic acid, followed by coupling to a benzamide core using EDCI as a coupling agent in dichloromethane .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
- Validation : Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to verify functional group integration and absence of byproducts .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses of sulfamoylbenzamide derivatives?
Critical parameters include:
- Catalyst selection : EDCI/HOBt systems enhance coupling efficiency by reducing racemization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonamide bond formation .
- Temperature control : Low temperatures (0–5°C) during sulfamoylation minimize side reactions .
- Continuous flow reactors : Enable precise control of exothermic reactions, improving scalability and yield .
Advanced: What mechanistic insights explain the compound’s reported RET kinase inhibition and contradictory cytotoxicity data?
- Kinase inhibition : Molecular docking studies suggest the sulfamoyl group interacts with ATP-binding pockets, while the methoxyphenyl moiety stabilizes hydrophobic regions .
- Data contradictions : Discrepancies in cytotoxicity (e.g., IC50 variability) may arise from assay conditions (e.g., cell line specificity, serum concentration). Standardized protocols (e.g., MTT assays under hypoxia-mimicking conditions) are recommended for reproducibility .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Key structural determinants include:
- Sulfamoyl group : Critical for target binding; substitution with acetyl reduces activity by 80% .
- Methoxy position : Para-substitution on the phenyl ring enhances solubility and membrane permeability compared to ortho-substituted analogs .
- Benzamide core : Fluorination at the 3-position (e.g., 3-fluoro derivatives) improves metabolic stability .
Basic: What analytical methods are used to assess stability and degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions .
- Analysis : HPLC-MS identifies degradation products (e.g., hydrolyzed sulfamoyl or demethylated metabolites) .
- Storage recommendations : Stable at −20°C in amber vials; aqueous solutions degrade within 72 hours at 25°C .
Advanced: How do computational models predict target interactions and binding affinities?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with RET kinase (PDB ID: 2IVU), highlighting hydrogen bonds with Lys758 and van der Waals contacts with Val804 .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories; RMSD <2 Å indicates stable binding .
Basic: What in vitro assays are suitable for preliminary toxicity profiling?
- Cytotoxicity : MTT assay in HEK293 (normal) vs. MCF-7 (cancer) cells at 24–72 hours .
- Genotoxicity : Comet assay detects DNA strand breaks at concentrations ≥10 μM .
- Hepatotoxicity : CYP3A4 inhibition assay using human liver microsomes .
Advanced: How does the compound compare to structurally related sulfonamides in antimicrobial activity?
| Compound | Structural Variation | MIC (μg/mL) vs. S. aureus | Reference |
|---|---|---|---|
| This compound | Base structure | 12.5 | |
| 3-Fluoro analog | Fluorine at benzamide C3 | 6.25 | |
| 4-Trifluoromethyl analog | CF3 substitution on phenyl | 25.0 |
The fluorinated analog shows superior activity due to increased lipophilicity and target penetration .
Advanced: What strategies resolve low solubility issues in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Phosphate ester derivatives improve solubility by 10-fold while maintaining activity .
Basic: How are reaction intermediates characterized during synthesis?
- FT-IR : Confirms sulfonamide N–H stretches (~3300 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) .
- Mass spectrometry : HRMS (ESI+) validates molecular ions (e.g., [M+H]+ m/z 333.0872 for the intermediate sulfamoyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
